2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-2-(2-hydroxyphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-7(8(11)12)5-3-1-2-4-6(5)10;/h1-4,7,10H,9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQIOEDLFVEAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Another method involves the use of 2-hydroxyphenylacetic acid as a starting material. This compound is reacted with ammonia or an amine under appropriate conditions to introduce the amino group. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of 2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and yield. Industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
Scientific Research Applications
2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a substrate for enzyme studies.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs, focusing on substituent differences and molecular properties:
Key Observations :
- Hydroxyl vs. Methoxy/Chloro Groups : The 2-hydroxyphenyl group in the target compound enhances hydrogen bonding and solubility in aqueous media compared to methoxy or chloro analogs, which are more lipophilic .
- Halogen Effects : Fluorine and chlorine substituents increase molecular weight and electronegativity, influencing receptor binding in drug candidates . Bromine analogs (e.g., 4-bromo-2-fluorophenyl) are bulkier, suited for radiolabeling due to bromine’s isotopic properties .
- Stereochemical Impact : The R-configuration in the target compound () is critical for enantioselective synthesis, whereas racemic mixtures are common in simpler analogs like the 2-chlorophenyl derivative .
Biological Activity
2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride, commonly referred to as D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid hydrochloride, is an amino acid derivative with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the treatment of various neurological disorders and its antibacterial properties.
Chemical Structure and Properties
The chemical structure of 2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride can be represented as follows:
- Molecular Formula : C9H11ClN2O3
- CAS Number : 22511-46-2
- IUPAC Name : 2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and its role as a precursor in the synthesis of various pharmaceuticals. It is believed to modulate neurotransmitter levels, particularly in the central nervous system, which may contribute to its therapeutic effects.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of 2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Bacillus subtilis | 0.0048 |
| Candida albicans | 0.039 |
The compound exhibits broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Research has also suggested that this compound may possess neuroprotective properties. In vitro studies indicate that it can reduce oxidative stress and neuronal apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Study 1: Antibacterial Efficacy
In a controlled laboratory study, 2-amino-2-(2-hydroxyphenyl)acetic acid hydrochloride was tested against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as an alternative treatment for bacterial infections .
Study 2: Neuroprotection in Animal Models
An animal model study investigated the neuroprotective effects of this compound in mice subjected to induced oxidative stress. The results showed a marked decrease in markers of oxidative damage and improved cognitive function tests in treated animals compared to controls .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-Amino-2-(2-hydroxyphenyl)acetic acid hydrochloride?
Methodological Answer: The synthesis typically involves functionalizing a phenylacetic acid backbone with an amino group and subsequent hydrochloride salt formation. A common approach includes:
- Amination via Strecker synthesis : Reacting 2-hydroxyphenylglyoxalic acid with ammonium chloride under acidic conditions to introduce the amino group.
- Hydrochloride salt formation : Treating the free base with hydrochloric acid in ethanol or water to precipitate the hydrochloride salt .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to achieve >95% purity, verified by HPLC .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the 2-hydroxyphenyl group (aromatic protons at δ 6.8–7.2 ppm) and the amino-acetic acid moiety (NH₂ resonance at δ 4.1–4.3 ppm) .
- FT-IR : Identify characteristic peaks for the hydroxyl group (~3200 cm⁻¹), carboxylic acid (1700–1750 cm⁻¹), and amine (1550–1650 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks matching the molecular formula C₈H₈ClNO₃ (expected [M+H]⁺ at m/z 202.04) .
Q. How should researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility profiling : Test in buffers (pH 1–10) and solvents (DMSO, ethanol) using UV-Vis spectroscopy or nephelometry. The hydrochloride salt generally exhibits higher aqueous solubility (>50 mg/mL at pH 7.4) .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed acetic acid derivatives) indicate susceptibility to moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?
Methodological Answer: Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:
- Purity validation : Use orthogonal methods (HPLC, LC-MS) to confirm ≥98% purity, as trace impurities (e.g., residual solvents) can alter activity .
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, ionic strength) using recombinant enzymes (e.g., IDO1 for immunomodulation studies) to minimize variability .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify outlier protocols .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2). Key interactions include hydrogen bonding with the hydroxyl group and hydrophobic contacts with the phenyl ring .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., RMSD <2 Å indicates stable ligand-receptor complexes) .
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to optimize derivatives .
Q. How to design experiments evaluating the compound’s pharmacokinetics in preclinical models?
Methodological Answer:
- In vivo absorption : Administer orally (10 mg/kg) to rodents, with plasma sampling via LC-MS/MS at 0, 1, 3, 6, and 24 hours. Calculate bioavailability using AUC₀–24 .
- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Major pathways may include hydroxylation or glucuronidation .
- Tissue distribution : Use radiolabeled [¹⁴C]-compound and autoradiography to quantify accumulation in target organs (e.g., brain, liver) .
Data Contradiction Analysis
Q. Why do studies report varying IC₅₀ values for this compound’s enzyme inhibition?
Methodological Answer: Differences may stem from:
- Enzyme source : Recombinant vs. native enzymes (e.g., human vs. rat COX-2) exhibit structural variations affecting binding .
- Assay buffers : Phosphate vs. Tris buffers can alter ionization of the hydroxyl group, impacting ligand-receptor affinity. Standardize to pH 7.4 with 150 mM NaCl .
- Positive controls : Compare against reference inhibitors (e.g., indomethacin for COX-2) to calibrate assay sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
